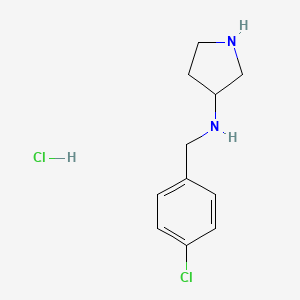

(4-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride

Description

(4-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride is a synthetic small molecule characterized by a pyrrolidine ring (a five-membered secondary amine) substituted at the 3-position with a 4-chlorobenzyl group. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents. Its molecular formula is C₁₁H₁₆Cl₂N₂, with a molecular weight of 259.17 g/mol (calculated for C₁₁H₁₅Cl₂N₂·HCl) . The stereochemistry of the pyrrolidine ring is critical; for example, the (S) -enantiomer (CAS 1431966-72-1) has been explicitly documented in pharmaceutical research, highlighting the role of chirality in biological activity .

The compound is primarily utilized in medicinal chemistry as a precursor or intermediate for developing neurotensin receptor agonists or other bioactive molecules, as evidenced by its inclusion in patent applications targeting heterocyclic libraries . Commercial sources list it as a discontinued product (CAS 1935241-89-6), suggesting challenges in large-scale synthesis or stability .

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2.ClH/c12-10-3-1-9(2-4-10)7-14-11-5-6-13-8-11;/h1-4,11,13-14H,5-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOAUMXCOYECPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NCC2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: On an industrial scale, the production of (4-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the benzyl group.

Oxidation and Reduction Reactions: The amine group can participate in oxidation and reduction reactions, forming various derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Various substituted benzyl derivatives.

Oxidation Products: Oxidized amine derivatives.

Reduction Products: Reduced amine derivatives.

Scientific Research Applications

(4-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride is utilized in a wide range of scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in studies involving enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(a) Halogenation and Bioactivity

- Chlorine vs. However, fluorine’s smaller atomic size could reduce steric hindrance .

(b) Stereochemical Impact

- The (S) -enantiomer of (4-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride (CAS 1431966-72-1) is explicitly synthesized for targeted biological studies, as enantiomers often differ in pharmacokinetics and receptor affinity . In contrast, racemic mixtures (e.g., 2,4-dichloro-benzyl analogue ) may require chiral resolution for therapeutic applications.

(d) Analytical Data

- LCMS and HPLC : For 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline (a structurally distinct but related chlorinated compound), LCMS shows [M+H]+ = 245 and HPLC retention time = 0.75 minutes under specific conditions . Such data provide benchmarks for comparing retention behavior and mass spectral fragmentation across analogues.

Biological Activity

(4-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride is a synthetic compound characterized by its unique molecular structure, which includes a pyrrolidine ring and a chlorobenzyl group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The molecular formula of (4-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride is with a molecular weight of approximately 211.7 g/mol. The presence of the pyrrolidine ring is significant as it influences the compound’s interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:

- Molecular Targets : It may interact with neurotransmitter receptors, enzymes, and other proteins, modulating their activity.

- Signaling Pathways : The compound is believed to influence pathways involved in cell proliferation, apoptosis, and metabolic processes.

Antitumor Activity

Research indicates that (4-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride exhibits significant antitumor properties. In various cancer models, it has shown promise in inhibiting tumor growth. For instance, studies have demonstrated its efficacy against specific cancer cell lines, suggesting its potential as an antitumor agent .

Neuroprotective Effects

The compound's structure allows it to interact effectively with neurotransmitter systems, indicating potential applications in treating neurological disorders. Its neuroprotective effects have been observed in preclinical models, where it may help mitigate neuronal damage and promote neuronal survival .

Case Studies

Several studies have evaluated the biological activity of (4-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride:

- Antitumor Efficacy : A study conducted on various cancer cell lines reported a significant reduction in cell viability upon treatment with the compound. The mechanisms included induction of apoptosis and inhibition of cell cycle progression.

- Neuroprotective Study : In an animal model of neurodegeneration, administration of the compound resulted in improved cognitive functions and reduced markers of oxidative stress, highlighting its potential for treating conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (4-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride, a comparison with structurally similar compounds is useful:

| Compound Name | Antitumor Activity | Neuroprotective Effects | Molecular Weight |

|---|---|---|---|

| (4-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride | High | Moderate | 211.7 g/mol |

| (4-Bromo-benzyl)-pyrrolidin-3-yl-amine hydrochloride | Moderate | Low | 212.1 g/mol |

| (4-Methyl-benzyl)-pyrrolidin-3-yl-amine hydrochloride | Low | High | 213.2 g/mol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.